![molecular formula C20H24F3N3O3 B1654070 1-[1-(3-Phenylbutanoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097925-44-3](/img/structure/B1654070.png)
1-[1-(3-Phenylbutanoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Overview
Description
1-[1-(3-Phenylbutanoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C20H24F3N3O3 and its molecular weight is 411.4. The purity is usually 95%.
BenchChem offers high-quality 1-[1-(3-Phenylbutanoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[1-(3-Phenylbutanoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
- A study on the synthesis, structural exploration, and spectral analysis of related imidazolidine-2,4-dione derivatives highlighted their chemical synthesis and characterization. These compounds were synthesized, isolated, and characterized spectrally, thermally, and their structures were confirmed by X-ray diffraction studies. Such research paves the way for further exploration of their potential applications in medicinal chemistry and materials science (Prasad et al., 2018).
Biological Activity
- Imidazolidine-2,4-dione derivatives have been investigated for their antimicrobial activity. For instance, a series of thiazolidine-2,4-diones showed significant antibacterial activity against gram-positive bacteria and exhibited excellent antifungal activity. This indicates their potential as leads for developing new antimicrobial agents (Prakash et al., 2011).
Pharmacological Applications
- Another research area involves the pharmacophoric features of imidazolidin-2,4-dione derivatives, particularly their inhibitory properties against certain cancer efflux pumps. This study could help in understanding the mechanism behind the ABCB1 inhibitory properties of these compounds, suggesting their role in overcoming multidrug resistance in cancer treatment (Żesławska et al., 2019).
Anticancer Activity
- The synthesis and evaluation of new imidazolidine-2,4-dione analogues have been conducted with the aim of discovering novel chemosensitizers to improve antibiotics' effectiveness against resistant strains of Staphylococcus aureus, including MRSA. This research signifies the potential of imidazolidine-2,4-dione derivatives in addressing antibiotic resistance, a major challenge in current medical treatments (Matys et al., 2015).
Mechanism of Action
Target of Action
The primary target of this compound is the NLRP3 inflammasome , a cytosolic pattern recognition receptor (PRR) that plays a fundamental role in the response to exogenous and endogenous stimuli . The NLRP3 inflammasome belongs to the NOD-like receptor (NLR) family of PRR and is a multiprotein complex constituted by the NLRP3 protein, the apoptosis-associated speck-like protein containing a caspase-recruiting domain (ASC), and procaspase-1 .
Mode of Action
The compound interacts with the NLRP3 inflammasome, inhibiting its function. This inhibition results in a decrease in NLRP3-dependent pyroptosis and IL-1β release .
Biochemical Pathways
The inhibition of the NLRP3 inflammasome affects several biochemical pathways. Most notably, it prevents the activation of caspase-1, which is involved in the processing and release of pro-inflammatory cytokines like IL-1β . This can have downstream effects on various inflammatory responses in the body.
Result of Action
The compound’s action results in a decrease in NLRP3-dependent pyroptosis and IL-1β release . This can lead to a reduction in inflammation and potentially provide therapeutic benefits in conditions associated with excessive inflammation.
properties
IUPAC Name |
1-[1-(3-phenylbutanoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F3N3O3/c1-14(15-5-3-2-4-6-15)11-17(27)24-9-7-16(8-10-24)25-12-18(28)26(19(25)29)13-20(21,22)23/h2-6,14,16H,7-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTAEKNBZGZOLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N1CCC(CC1)N2CC(=O)N(C2=O)CC(F)(F)F)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401121358 | |
| Record name | 2,4-Imidazolidinedione, 1-[1-(1-oxo-3-phenylbutyl)-4-piperidinyl]-3-(2,2,2-trifluoroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401121358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(3-Phenylbutanoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione | |
CAS RN |
2097925-44-3 | |
| Record name | 2,4-Imidazolidinedione, 1-[1-(1-oxo-3-phenylbutyl)-4-piperidinyl]-3-(2,2,2-trifluoroethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2097925-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Imidazolidinedione, 1-[1-(1-oxo-3-phenylbutyl)-4-piperidinyl]-3-(2,2,2-trifluoroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401121358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



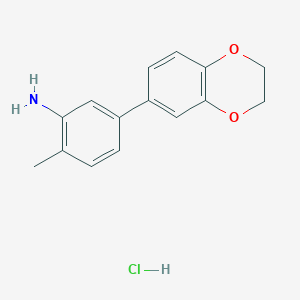
![4-amino-7-(3,5-difluorophenyl)-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1653990.png)
![5-Chloro-6-methyl-3-[2h]-benzofuranone](/img/structure/B1653991.png)

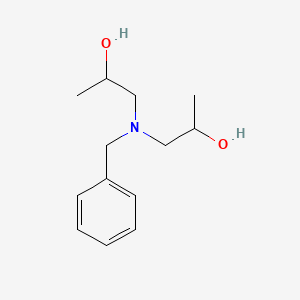



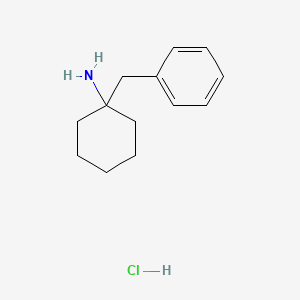

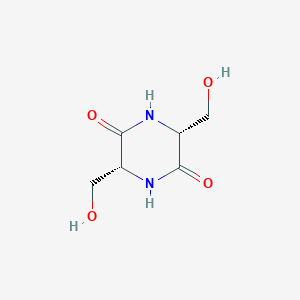
![2-methyl-N-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)phenyl]-1H-pyrrole-3-carboxamide](/img/structure/B1654007.png)
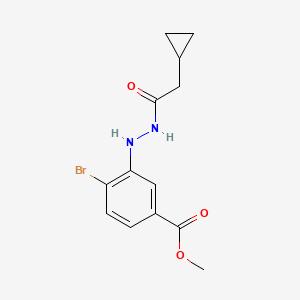
![4-(Ethanesulfonyl)-1-[(6-methoxynaphthalen-2-yl)methyl]piperidine](/img/structure/B1654010.png)